1,2:4,5-二环己叉基 DL-肌醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

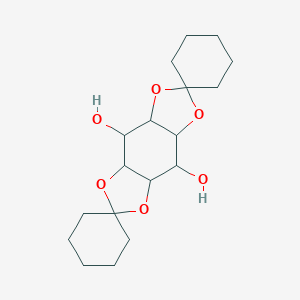

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic oligosaccharide that belongs to the group of glycosylation compounds. It is used in various applications, including protein glycosylation and polysaccharide synthesis. This compound is known for its high purity and complex carbohydrate structure .

科学研究应用

1,2:4,5-Biscyclohexylidene DL-myo-Inositol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosylation studies.

Biology: Acts as a sugar in protein glycosylation, aiding in the study of glycoproteins and their functions.

Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of polysaccharides and other carbohydrate-based materials

作用机制

Target of Action

It is known to be used in the synthesis of phosphonate derivatives of myo-inositol for biochemical studies of inositol-binding proteins .

Mode of Action

It is synthetically made and belongs to the group of Glycosylation . It can be used as a sugar in protein glycosylation .

Biochemical Pathways

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is involved in the synthesis of phosphonate derivatives of myo-inositol, which are used in biochemical studies of inositol-binding proteins . It can act as an initiator for polysaccharide synthesis .

Result of Action

It is known to be used in protein glycosylation and polysaccharide synthesis .

Action Environment

It is recommended to store the compound at -20°c for long-term storage .

生化分析

Biochemical Properties

1,2:4,5-Biscyclohexylidene DL-myo-Inositol plays a role in biochemical reactions, particularly in protein glycosylation . It is used in the synthesis of phosphonate derivatives of myo-inositol, which are important for biochemical studies of inositol-binding proteins.

Molecular Mechanism

准备方法

Synthetic Routes and Reaction Conditions

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is synthesized through a series of chemical reactions involving myo-inositol and cyclohexanone. The process typically involves the protection of hydroxyl groups on myo-inositol using cyclohexanone under acidic conditions to form the biscyclohexylidene derivative. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete protection of the hydroxyl groups .

Industrial Production Methods

In an industrial setting, the production of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

化学反应分析

Types of Reactions

1,2:4,5-Biscyclohexylidene DL-myo-Inositol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding inositol derivatives.

Reduction: Reduction reactions can convert the compound back to myo-inositol.

Substitution: The protected hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various inositol derivatives, which can be further utilized in biochemical and pharmaceutical applications .

相似化合物的比较

Similar Compounds

1,24,5-Biscyclohexylidene L-myo-Inositol: Similar in structure but differs in the stereochemistry of the inositol moiety.

1,23,4-Di-O-isopropylidene-myo-Inositol: Another protected inositol derivative used in glycosylation studies.

Uniqueness

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is unique due to its high purity and complex carbohydrate structure, making it highly suitable for precise glycosylation studies and applications in various scientific fields .

生物活性

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is a synthetic analog of myo-inositol, a naturally occurring carbohydrate that plays a crucial role in cellular signaling and metabolic processes. This compound has garnered attention for its potential therapeutic applications due to its unique structural properties and biological activities.

Structure and Properties

1,2:4,5-Biscyclohexylidene DL-myo-Inositol is characterized by its cyclohexylidene groups, which enhance its stability and bioavailability compared to myo-inositol. Its molecular formula is C18H28O and it has a molecular weight of 268.42 g/mol. The structural modifications allow it to interact differently with biological systems, potentially leading to varied therapeutic effects.

The biological activity of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol is primarily linked to its role as an inositol analog. Inositols are integral to several cellular processes, including:

- Signal Transduction : Inositols function as second messengers in insulin signaling pathways. They facilitate glucose uptake and lipid metabolism.

- Cell Growth and Differentiation : Myo-inositol and its derivatives have been shown to promote cell growth in mammalian cells and are involved in the regulation of various cellular functions.

Therapeutic Applications

Research indicates that 1,2:4,5-Biscyclohexylidene DL-myo-Inositol may have potential therapeutic applications in several areas:

- Diabetes Management : Inositol derivatives are known to improve insulin sensitivity. Studies have shown that supplementation can lead to better glycemic control in diabetic patients by modulating insulin signaling pathways .

- Polycystic Ovary Syndrome (PCOS) : Myo-inositol has been widely studied for its role in improving ovarian function and metabolic profiles in women with PCOS. The administration of inositol compounds can help regulate menstrual cycles and reduce androgen levels .

- Neurological Disorders : Fluctuations in myo-inositol levels have been associated with various neurological conditions, including Alzheimer's disease. The compound's ability to stabilize β-amyloid proteins suggests potential neuroprotective effects .

Case Studies

Several studies highlight the effects of myo-inositol and its derivatives:

- A clinical trial involving women with PCOS demonstrated that treatment with D-chiro-inositol improved insulin sensitivity and reduced testosterone levels significantly within three months .

- In another study focused on diabetic patients, the administration of myo-inositol resulted in a notable decrease in fasting blood glucose levels and improved lipid profiles .

Safety Profile

The safety profile of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol appears favorable based on existing literature. Acute toxicity studies indicate a high median lethal dose (LD50) of approximately 10 g/kg body weight in animal models, suggesting a low risk of acute toxicity . Long-term studies are necessary to fully understand any potential chronic effects.

Comparative Analysis

A comparative analysis of various inositols highlights the unique position of 1,2:4,5-Biscyclohexylidene DL-myo-Inositol among other derivatives:

| Compound | Structure Type | Primary Use | Key Findings |

|---|---|---|---|

| Myo-Inositol | Natural | Insulin sensitizer | Improves metabolic profiles in PCOS patients |

| D-Chiro-Inositol | Natural | Insulin sensitizer | Reduces hyperglycemia in diabetic patients |

| 1,2:4,5-Biscyclohexylidene | Synthetic | Potential therapeutic agent | May enhance stability and bioavailability |

属性

InChI |

InChI=1S/C18H28O6/c19-11-13-14(22-17(21-13)7-3-1-4-8-17)12(20)16-15(11)23-18(24-16)9-5-2-6-10-18/h11-16,19-20H,1-10H2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLFYCLESOMKAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C4C(C(C3O2)O)OC5(O4)CCCCC5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390635 |

Source

|

| Record name | AC1MN4M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104873-71-4 |

Source

|

| Record name | AC1MN4M6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。